molecular formula C8H4F4N2 B7977590 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B7977590
M. Wt: 204.12 g/mol
InChI Key: NMGVIWWTHDISSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1260903-26-1) is a high-value fluorinated heterocyclic building block designed for advanced research and development. This compound features a fused imidazo[1,2-a]pyridine core, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities and presence in several marketed drugs . The strategic incorporation of both a fluorine and a trifluoromethyl (CF3) group significantly enhances the molecule's physicochemical properties, making it a particularly valuable intermediate for creating novel active compounds . The primary research applications of this compound are in the agrochemical and pharmaceutical industries. The trifluoromethylpyridine (TFMP) moiety is a key structural component in more than 20 launched agrochemicals and several approved pharmaceuticals, underscoring its practical importance . The biological activity of TFMP derivatives is attributed to the unique combination of the strong electron-withdrawing effect and lipophilicity imparted by the CF3 group, which can improve metabolic stability, enhance cell membrane permeability, and increase binding affinity to target proteins . In pharmaceutical research, the imidazo[1,2-a]pyridine scaffold is found in drugs with diverse therapeutic actions, including anxiolytic, anti-osteoporosis, and anticancer activities . Recent studies highlight its relevance in developing targeted therapies, such as potent inhibitors of FLT3 for acute myeloid leukemia treatment . Researchers utilize this compound as a sophisticated intermediate for the synthesis of more complex molecules, employing modern methodologies such as catalyst-free one-pot multi-component reactions and C-H functionalization to rapidly explore chemical space for drug discovery . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGVIWWTHDISSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the electrophilic carbon of the trifluoromethyl ketone, followed by cyclization and aromatization. Key studies from patent CN103864786A demonstrate that using N,N-dimethylformamide dimethylacetal (DMF-DMA) as a formamidine precursor facilitates intermediate formation, which subsequently reacts with ethyl bromoacetate to yield ester derivatives. Adapting this protocol, replacing ethyl bromoacetate with α-bromo-2,2,2-trifluoroacetophenone could introduce the trifluoromethyl group at position 2.

Parameter Optimal Condition Yield
SolventDMF68–81%
Temperature100–160°C
BaseNaHCO₃ or K₂CO₃
Reaction Time8–12 hours

Challenges : Competitive hydrolysis of the trifluoromethyl ketone and regioselectivity issues necessitate stringent anhydrous conditions.

Post-Cyclization Trifluoromethylation Strategies

For imidazo[1,2-a]pyridines pre-functionalized with a halogen at position 2, transition-metal-catalyzed cross-coupling offers a viable pathway to install the trifluoromethyl group.

Palladium-Catalyzed Coupling

The use of Umemoto’s reagent (trifluoromethylating agent) with Pd(PPh₃)₄ as a catalyst enables trifluoromethylation at ambient temperatures. A study on analogous systems reported yields of 45–60% for aryl bromides.

Radical Trifluoromethylation

Photoredox catalysis with Ru(bpy)₃²⁺ and a CF₃ radical source (e.g., Togni’s reagent) achieves C–H trifluoromethylation under mild conditions. This method avoids pre-halogenation but requires precise control over radical intermediates.

One-Pot Multicomponent Approaches

Recent advances in three-component reactions, such as the aza-Friedel–Crafts alkylation , provide efficient access to functionalized imidazo[1,2-a]pyridines. For example, Y(OTf)₃-catalyzed reactions between imidazo[1,2-a]pyridines, aldehydes, and amines yield C3-alkylated derivatives. Adapting this protocol to incorporate trifluoromethyl aldehydes (e.g., trifluoroacetaldehyde) could simultaneously introduce the CF₃ group during cyclization.

Component Role Example
AldehydeCF₃ SourceTrifluoroacetaldehyde
AmineNucleophileMorpholine
CatalystLewis AcidY(OTf)₃

Advantages : Atom economy, operational simplicity, and compatibility with diverse substrates.

Intramolecular Nucleophilic Aromatic Substitution

Intramolecular cyclization of 5-fluoroimidazo[1,2-a]pyridines bearing a pendant trifluoromethyl group offers a route to tetracyclic derivatives. As demonstrated in PMC9049882, using tert-butanol as a solvent suppresses intermolecular side reactions, enhancing yields up to 89%.

Critical Insight : The electron-withdrawing nature of the CF₃ group activates the pyridine ring for nucleophilic attack, enabling ring closure under basic conditions.

Hydrolytic Functionalization and Decarboxylation

A two-step strategy involves synthesizing this compound-3-carboxylic acid followed by decarboxylation. The patent CN103864786A outlines hydrolysis of ethyl esters using NaOH/MeOH, achieving 81–89% yields. Subsequent thermal decarboxylation at 200°C in quinoline removes the carboxylic acid group, yielding the target compound.

Structural Characterization and Validation

X-ray crystallography confirms the planar geometry of the imidazo[1,2-a]pyridine core, with deviations ≤0.021 Å. Disorder in the trifluoromethyl group (occupancy 0.68:0.32) highlights conformational flexibility, while hydrogen-bonding interactions (C–H⋯N) stabilize crystal packing.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 9.27 (s, 1H, H-5), 8.30 (s, 1H, H-8), 7.71 (d, 1H, H-3).

  • ¹³C NMR : CF₃ resonance at δ 122.5 ppm (q, J = 272 Hz).

Industrial Scalability and Environmental Considerations

The patent CN103864786A emphasizes scalability, using cost-effective reagents like DMF-DMA and avoiding heavy metals . Solvent recovery systems and flow chemistry could further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound serves as a scaffold for the development of new drugs targeting infectious diseases and cancer. Its unique structural features enhance its biological activity.

  • Anticancer Activity : Studies have demonstrated significant inhibitory effects on various cancer cell lines, showcasing its potential as an anticancer agent. For instance:
Cell Line IC₅₀ (μM) Effect
MDA-MB-2310.126Strong inhibition of proliferation
MCF-717.02Moderate inhibition

In vivo studies indicate that treatment with 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can reduce tumor metastasis in triple-negative breast cancer models, highlighting its therapeutic promise in oncology .

  • Antimicrobial Properties : The compound has shown efficacy against multidrug-resistant tuberculosis (MDR-TB), with a minimum inhibitory concentration (MIC) ranging from 0.07 to 0.14 μM against extensively drug-resistant strains .

Biological Research

Mechanism of Action
The mechanism involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The trifluoromethyl group enhances lipophilicity, facilitating interaction with cellular membranes .

Material Science

Applications in Advanced Materials
The unique structural properties of this compound make it valuable in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tailored for specific applications in electronics and photonics .

Case Study 1: Antitubercular Activity

A recent study evaluated various imidazo[1,2-a]pyridine derivatives for their antitubercular activity, revealing that this compound exhibited an MIC90 of 0.07 μM against MDR strains, indicating its potential as a lead compound for tuberculosis treatment .

Case Study 2: Anticancer Efficacy

Investigations into the anticancer properties showed that this compound effectively inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This suggests a significant therapeutic window for selective targeting of cancer cells over normal cells .

Mechanism of Action

The mechanism by which 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but often include key biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Solubility Trends Key References
This compound 6-F, 2-CF₃ 230.22* Not reported Moderate in organic solvents
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 6-Br, 2-CF₃ 265.03 106–108 Soluble in chloroform, DMSO
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 6-CF₃, 2-COOH 230.14 Not reported Low (polar solvents)
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile 2-CH₃, 6-CF₃, 3-CN 239.20 Not reported High in DMF, ethanol

*Calculated based on molecular formula C₈H₄F₄N₂.

Key Observations :

  • Halogen vs. CF₃ at Position 6 : Replacing fluorine with bromine (e.g., 6-bromo analog) increases molecular weight and melting point due to bromine’s higher atomic mass and polarizability .
  • Carboxylic Acid vs. CF₃ at Position 2: The carboxylic acid derivative (6-CF₃, 2-COOH) exhibits lower solubility in non-polar solvents compared to the trifluoromethyl analog, highlighting the impact of polar functional groups .
Cholinesterase Inhibition

Substituent position critically affects activity. For example:

  • Compound 2h (2-phenyl, R4-CH₃): IC₅₀ = 79 µM for AChE inhibition, superior to unsubstituted analogs (IC₅₀ = 208 µM) .
  • 6-Fluoro-2-CF₃ Analog : While specific cholinesterase data are unavailable, its electron-withdrawing groups may enhance binding to catalytic sites, similar to halogenated derivatives .
GLP-1 Receptor Agonism

A related compound, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate , acts as a selective GLP-1R agonist (anti-diabetic). The 6-CF₃ group likely stabilizes receptor interactions via hydrophobic and electronic effects .

MCH1R Antagonism

Methylation at position 3 (e.g., 3-methylimidazo[1,2-a]pyridine derivatives ) improves MCH1R affinity, suggesting that substituent position modulates receptor binding. The 6-Fluoro-2-CF₃ compound’s fluorination may similarly enhance blood-brain barrier penetration .

Biological Activity

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C7H6F4N2
  • Molecular Weight : 174.13 g/mol
  • CAS Number : 1260903-26-1
  • Physical State : Liquid at room temperature

Synthesis

The synthesis of this compound involves various methods, typically starting from commercially available precursors. Recent studies have highlighted the importance of substituents at the C6 position in influencing the biological activity of these compounds. For instance, modifications can lead to enhanced cytotoxic properties against cancer cell lines .

Cytotoxicity

A significant aspect of the biological activity of this compound is its cytotoxic effect. In a study involving human cervical carcinoma HeLa cells, various analogs were screened for their cytotoxic potential using the PrestoBlue® fluorescent viability assay. The results indicated that several compounds exhibited high cytotoxicity with half-maximal inhibitory concentration (IC50) values below 150 μM. Specifically, some derivatives showed IC50 values ranging from 386 to 735 μM .

CompoundIC50 (μM)Activity Level
1a>150Negligible
1b<150Highly Cytotoxic
1c<150Highly Cytotoxic
1d>150Negligible
1e<150Highly Cytotoxic

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of specific cellular pathways. For example, the inhibition of geranylgeranylation has been linked to reduced cell viability in cancer cells. This suggests that this compound may act as a Rab geranylgeranyl transferase (RGGT) inhibitor, affecting critical signaling pathways in cancer progression .

Study on Anticancer Activity

In a recent study published in Frontiers in Chemistry, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their anticancer properties. Among these, several compounds demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including breast and cervical cancers. Notably, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .

Safety Profile

The safety profile of this compound was assessed through subacute toxicity studies in animal models. The compound exhibited favorable safety characteristics at doses up to 40 mg/kg when administered orally for three consecutive days. This suggests potential for further development in therapeutic applications without significant adverse effects observed at tested doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and fluorinated or trifluoromethylated precursors. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) or bromine for regioselective halogenation of intermediates (e.g., 2-acetylfuran derivatives) .
  • Cyclization : Refluxing with dimethylacetamide dimethyl acetal (DMA-DMA) to form the imidazo[1,2-a]pyridine core .
  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) for isolating pure products .
    • Critical Parameters : Reaction temperature (90–120°C), stoichiometry of trifluoromethylating agents, and solvent choice (toluene, acetic acid) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing imidazo[1,2-a]pyridine derivatives?

  • 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ 120–125 ppm in 13C NMR) and confirms regiochemistry .
  • HRMS : Validates molecular weight and isotopic patterns, particularly for fluorine/trifluoromethyl-containing compounds .
  • X-ray Crystallography : Resolves crystal packing (e.g., planar imidazo[1,2-a]pyridine core with deviations <0.02 Å) and intermolecular interactions (C–H⋯N hydrogen bonds) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Pharmacological Profile : These compounds exhibit antiviral, anti-inflammatory, and antibacterial properties. For example, trifluoromethyl groups enhance metabolic stability and target binding .
  • Structure-Activity Relationship (SAR) : Fluorine at position 6 and trifluoromethyl at position 2 improve lipophilicity and electron-withdrawing effects, critical for enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. How can computational chemistry optimize the design of trifluoromethylated imidazo[1,2-a]pyridines?

  • DFT Studies : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the trifluoromethyl group at position 2 directs electrophilic substitution to position 3 .
  • Molecular Docking : Simulate interactions with biological targets (e.g., benzodiazepine receptors) to prioritize derivatives for synthesis .
  • QSPR Models : Correlate logP values (calculated via Molinspiration) with bioavailability to guide fluorination strategies .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Assay Standardization : Compare IC50 values under uniform conditions (e.g., cell line, incubation time). Discrepancies may arise from differences in assay protocols .
  • Structural Reanalysis : Use X-ray crystallography to confirm regiochemistry. For example, disordered fluorine atoms in trifluoromethyl groups can lead to misassigned activity profiles .
  • Meta-Analysis : Cross-reference bioactivity data with substitution patterns (e.g., electron-withdrawing groups at position 2 enhance antiviral activity) .

Q. How do substitution patterns influence crystal packing and intermolecular interactions?

  • Hydrogen Bonding : C–H⋯N interactions (e.g., C1–H1A⋯N3) stabilize infinite chains, as observed in 2-(trifluoromethyl) derivatives. These interactions form R2<sup>2</sup>(8) ring motifs .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) reduce π-π stacking, altering solubility. Planar derivatives exhibit tighter packing and higher melting points .

Q. What advanced methods improve regioselectivity in fluorination/trifluoromethylation reactions?

  • Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts to direct fluorine to electron-rich positions (e.g., position 6) .
  • Transition Metal Catalysis : Pd-mediated C–H activation enables late-stage trifluoromethylation with Umemoto’s reagent .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% in cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.